molecular formula C16H10BrN3O5 B11085586 N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11085586
M. Wt: 404.17 g/mol
InChI Key: VUJHBDWSZIZDJH-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-nitrophenyl group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:

    Acylation: The formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

    Cyclization: The formation of the isoindoline-1,3-dione moiety through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential biological activities. They may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities. Research into this specific compound could reveal similar applications.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4-NITROPHENYL)ACETAMIDE: Lacks the isoindoline-1,3-dione moiety.

    N-(4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE: Lacks the bromo group.

    N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPIONAMIDE: Has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of N-(2-BROMO-4-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C16H10BrN3O5

Molecular Weight

404.17 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H10BrN3O5/c17-12-7-9(20(24)25)5-6-13(12)18-14(21)8-19-15(22)10-3-1-2-4-11(10)16(19)23/h1-7H,8H2,(H,18,21)

InChI Key

VUJHBDWSZIZDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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